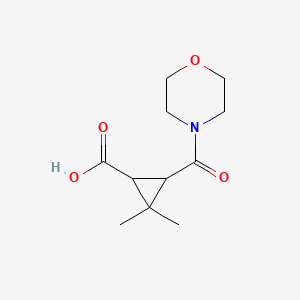![molecular formula C15H20N2O4S B1326872 [(4-Methoxyphenyl)(2-oxo-2-thiomorpholin-4-ylethyl)amino]acetic acid CAS No. 1142205-65-9](/img/structure/B1326872.png)
[(4-Methoxyphenyl)(2-oxo-2-thiomorpholin-4-ylethyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxyphenyl)(2-oxo-2-thiomorpholin-4-ylethyl)amino]acetic acid typically involves multiple steps, starting with the preparation of the thiomorpholine ring and subsequent functionalization. The key steps include:
Formation of the Thiomorpholine Ring: This involves the reaction of a suitable amine with an epoxide to form the thiomorpholine ring.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the thiomorpholine derivative with a methoxyphenyl halide under basic conditions.
Acylation: The final step involves the acylation of the intermediate with chloroacetic acid to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxyphenyl)(2-oxo-2-thiomorpholin-4-ylethyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiomorpholine derivatives.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
[(4-Methoxyphenyl)(2-oxo-2-thiomorpholin-4-ylethyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(4-Methoxyphenyl)(2-oxo-2-thiomorpholin-4-ylethyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The thiomorpholine ring and methoxyphenyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
[(4-Methoxyphenyl)(2-oxo-2-piperidin-4-ylethyl)amino]acetic acid: Similar structure but with a piperidine ring instead of a thiomorpholine ring.
[(4-Methoxyphenyl)(2-oxo-2-morpholin-4-ylethyl)amino]acetic acid: Contains a morpholine ring instead of a thiomorpholine ring.
Uniqueness
[(4-Methoxyphenyl)(2-oxo-2-thiomorpholin-4-ylethyl)amino]acetic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(4-methoxy-N-(2-oxo-2-thiomorpholin-4-ylethyl)anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-21-13-4-2-12(3-5-13)17(11-15(19)20)10-14(18)16-6-8-22-9-7-16/h2-5H,6-11H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXTUJGEHKMQKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCSCC2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101164719 |
Source


|
| Record name | Glycine, N-(4-methoxyphenyl)-N-[2-oxo-2-(4-thiomorpholinyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101164719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142205-65-9 |
Source


|
| Record name | Glycine, N-(4-methoxyphenyl)-N-[2-oxo-2-(4-thiomorpholinyl)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(4-methoxyphenyl)-N-[2-oxo-2-(4-thiomorpholinyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101164719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1326800.png)




![3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1326809.png)
![((4-Methoxyphenyl){2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}amino)acetic acid](/img/structure/B1326821.png)
![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326822.png)
![((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid](/img/structure/B1326826.png)
![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326827.png)
![[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326828.png)
![{(4-Methoxyphenyl)[2-(morpholin-4-ylamino)-2-oxoethyl]amino}acetic acid](/img/structure/B1326829.png)
